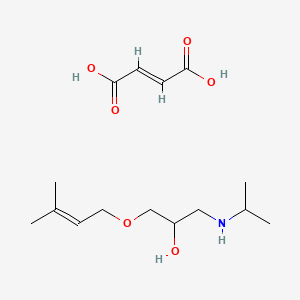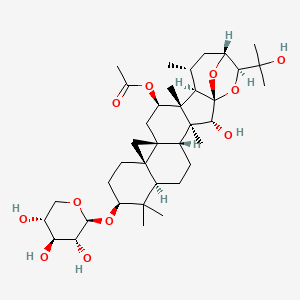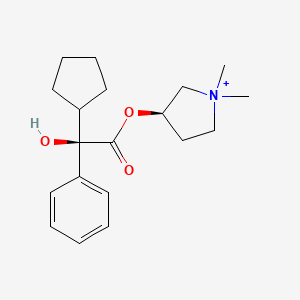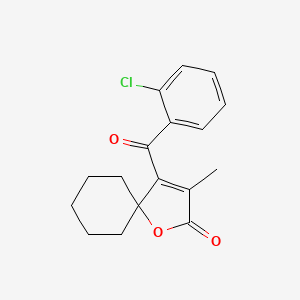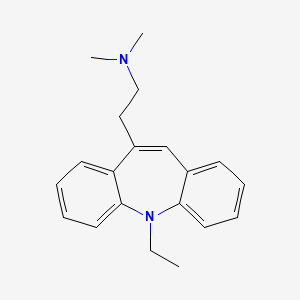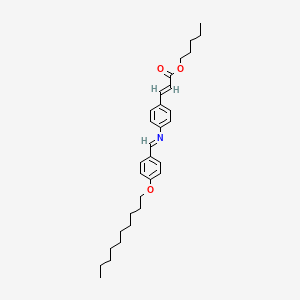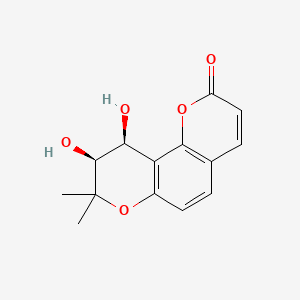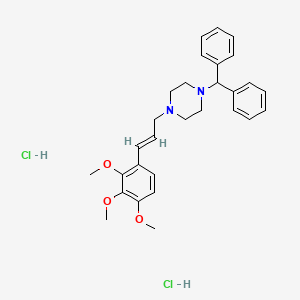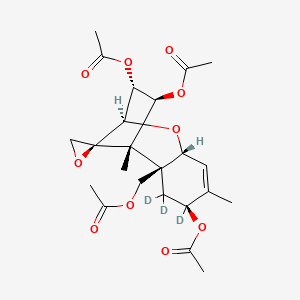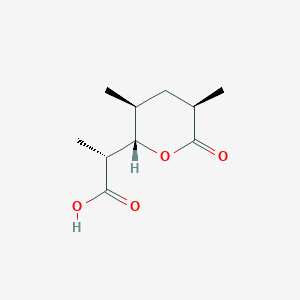
Prelog-Djerassi lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prelog-Djerassi lactone is a key intermediate in the synthesis of several medicinally important macrolide antibiotics. It was first isolated by Prelog and Djerassi as an oxidative degradation product during the structural investigation of several antibiotic natural products . This compound has a molecular formula of C10H16O4 and a molecular weight of 200.23 . Its structure includes a six-membered lactone ring, which is a common structural framework found in many natural products with interesting biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prelog-Djerassi lactone involves several steps. One notable method includes the stereospecific methylation of γ,δ-epoxy acrylates by trimethylaluminum . Another approach uses cis-5,7-dimethylcyclohepta-1,3-diene, which is converted to all cis-3,7-diacetoxy-4,6-dimethylcycloheptene. This compound is then subjected to asymmetric enzymatic hydrolysis to give hydroxy acetate, which is further converted in four steps to the this compound with high optical purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a basis for potential industrial applications. The use of stereospecific methylation and enzymatic hydrolysis suggests that scalable production could be achieved through optimization of these processes.
Analyse Des Réactions Chimiques
Types of Reactions: Prelog-Djerassi lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s lactone ring can be opened or modified under different conditions, leading to a variety of derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trimethylaluminum for methylation and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired stereochemistry and yield .
Major Products: The major products formed from the reactions of this compound include various macrolide antibiotics and their intermediates. These products retain the stereochemical configuration of the lactone, which is crucial for their biological activity .
Applications De Recherche Scientifique
Prelog-Djerassi lactone is primarily used as an intermediate in the synthesis of macrolide antibiotics, such as pikromycin, narbomycin, methymycin, and neomethymycin . These antibiotics have significant medicinal importance due to their antibacterial properties. Additionally, the compound has been used in research to study the stereochemistry and conformational preferences of lactone derivatives .
Mécanisme D'action
The mechanism of action of Prelog-Djerassi lactone itself is not well-documented, as it is primarily used as an intermediate. the macrolide antibiotics synthesized from it exert their effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Prelog-Djerassi lactone include other macrolide lactones such as protomycinolide IV and various δ-lactones . These compounds share the lactone ring structure and are also used in the synthesis of antibiotics and other biologically active molecules.
Uniqueness: What sets this compound apart is its specific stereochemical configuration, which is crucial for the synthesis of certain macrolide antibiotics. This unique configuration allows for the production of antibiotics with specific biological activities that are not easily replicated by other lactones .
Propriétés
Numéro CAS |
69056-12-8 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(2R)-2-[(2S,3S,5R)-3,5-dimethyl-6-oxooxan-2-yl]propanoic acid |
InChI |
InChI=1S/C10H16O4/c1-5-4-6(2)10(13)14-8(5)7(3)9(11)12/h5-8H,4H2,1-3H3,(H,11,12)/t5-,6+,7+,8-/m0/s1 |
Clé InChI |
BPPNRVIGLJVOCW-OSMVPFSASA-N |
SMILES isomérique |
C[C@H]1C[C@H](C(=O)O[C@@H]1[C@@H](C)C(=O)O)C |
SMILES canonique |
CC1CC(C(=O)OC1C(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


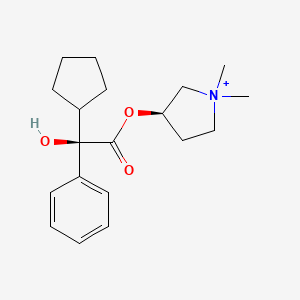


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
